molecular formula C15H26N2O3 B2448802 N-Ethyl-N-[2-oxo-2-(2,2,5,5-tetramethylmorpholin-4-yl)ethyl]prop-2-enamide CAS No. 2361895-61-4

N-Ethyl-N-[2-oxo-2-(2,2,5,5-tetramethylmorpholin-4-yl)ethyl]prop-2-enamide

Cat. No.: B2448802
CAS No.: 2361895-61-4
M. Wt: 282.384
InChI Key: NATORXXIWNBYBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N-[2-oxo-2-(2,2,5,5-tetramethylmorpholin-4-yl)ethyl]prop-2-enamide is a complex organic compound with a unique structure that includes a morpholine ring and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-[2-oxo-2-(2,2,5,5-tetramethylmorpholin-4-yl)ethyl]prop-2-enamide typically involves multiple steps. One common method includes the reaction of N-ethylmorpholine with an appropriate acylating agent to introduce the amide functionality. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-[2-oxo-2-(2,2,5,5-tetramethylmorpholin-4-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

N-Ethyl-N-[2-oxo-2-(2,2,5,5-tetramethylmorpholin-4-yl)ethyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Ethyl-N-[2-oxo-2-(2,2,5,5-tetramethylmorpholin-4-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone: Similar in structure but with different functional groups.

    4-Hydroxy-2-quinolones: Share some structural similarities and biological activities.

Uniqueness

N-Ethyl-N-[2-oxo-2-(2,2,5,5-tetramethylmorpholin-4-yl)ethyl]prop-2-enamide is unique due to its specific combination of a morpholine ring and an amide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-ethyl-N-[2-oxo-2-(2,2,5,5-tetramethylmorpholin-4-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-7-12(18)16(8-2)9-13(19)17-10-15(5,6)20-11-14(17,3)4/h7H,1,8-11H2,2-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATORXXIWNBYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CC(OCC1(C)C)(C)C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.